molecular formula C16H11Cl2NO4 B4186397 2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B4186397
M. Wt: 352.2 g/mol
InChI Key: DRCAMDXAVFZQAA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a synthetic organic compound characterized by its unique benzoxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-dichloroaniline with 2,3-dimethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzoxazinone ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: Used in the development of advanced materials with unique optical and electronic properties.

    Biological Studies: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby modulating cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    2-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-one: Similar structure but with a quinazolinone core, which may confer different pharmacological properties.

Uniqueness

2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4/c1-21-13-6-10-12(7-14(13)22-2)19-15(23-16(10)20)9-4-3-8(17)5-11(9)18/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCAMDXAVFZQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
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2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
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2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
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2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
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2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 6
2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.